1H-Indole-5-carbohydrazide
Overview
Description
1H-Indole-5-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The InChI code for 1H-Indole-5-carbohydrazide is 1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-5-carbohydrazide is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Scientific Field
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed an IC50 of 7.53 μmol/L against influenza A .
- IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Antiplatelet Aggregation Activity
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Anticancer Activity
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Anti-inflammatory Activity
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Antimicrobial Activity
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- Certain derivatives have shown potent antimicrobial activity, with low MIC values indicating high efficacy .
Antidiabetic Activity
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Anti-HIV Activity
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Antioxidant Activity
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Antitubercular Activity
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Antimalarial Activity
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Anticholinesterase Activity
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- Certain derivatives have shown inhibitory effects on acetylcholinesterase, suggesting potential benefits for cognitive disorders .
Antifungal Activity
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Neuroprotective Activity
Scientific Field
- Some derivatives have shown potential in protecting neuronal cells from apoptosis and oxidative stress .
Analgesic Activity
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Anti-asthmatic Activity
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Anticonvulsant Activity
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Anti-obesity Activity
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Antipsychotic Activity
Scientific Field
- Some compounds have exhibited antipsychotic effects with fewer side effects compared to traditional medications .
These additional applications underscore the chemical diversity and potential of “1H-Indole-5-carbohydrazide” derivatives in addressing a wide array of health conditions. The ongoing research in these areas is crucial for developing new and effective therapeutic agents. It’s important to note that while these applications show promise, they are subject to rigorous testing and validation in clinical settings to ensure safety and efficacy. The references provided offer a comprehensive overview of the current state of research in these fields .
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, there is a lot of interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .
properties
IUPAC Name |
1H-indole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carbohydrazide | |
CAS RN |
406192-82-3 | |
Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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